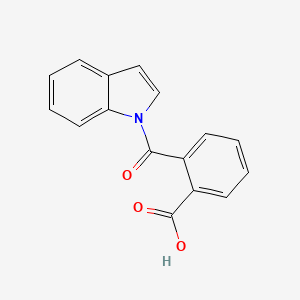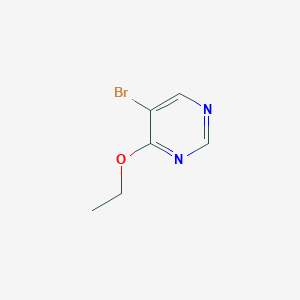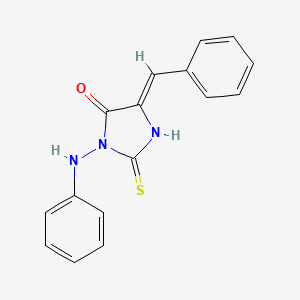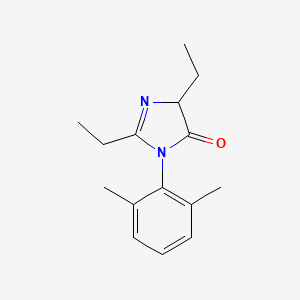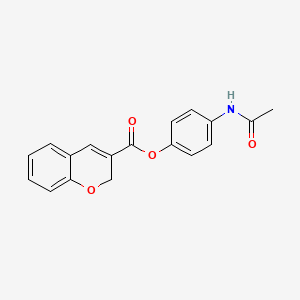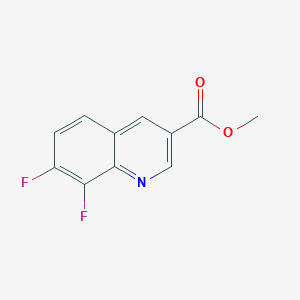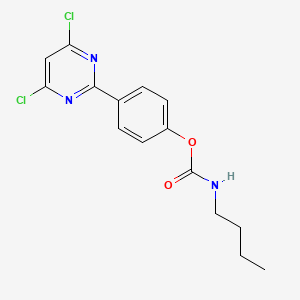
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate typically involves the reaction of 4,6-dichloropyrimidine with phenyl butylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
化学反応の分析
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Hydrolysis: Amine and carbon dioxide as the primary products.
科学的研究の応用
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests or weeds.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in the disruption of essential cellular processes, leading to the desired therapeutic or pesticidal effects .
類似化合物との比較
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile:
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
特性
CAS番号 |
89508-79-2 |
|---|---|
分子式 |
C15H15Cl2N3O2 |
分子量 |
340.2 g/mol |
IUPAC名 |
[4-(4,6-dichloropyrimidin-2-yl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-3-8-18-15(21)22-11-6-4-10(5-7-11)14-19-12(16)9-13(17)20-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
InChIキー |
LYLXMKAXIBMKRZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


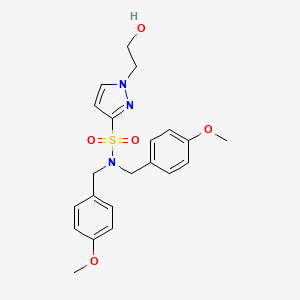
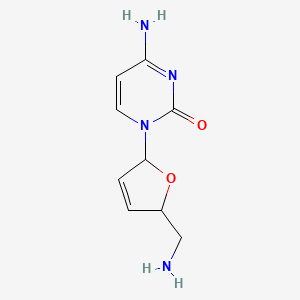

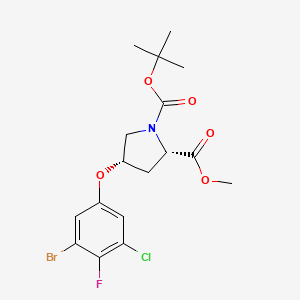
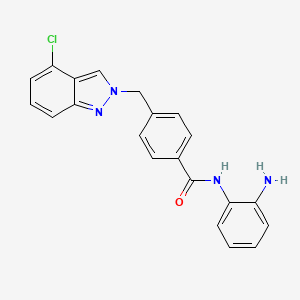
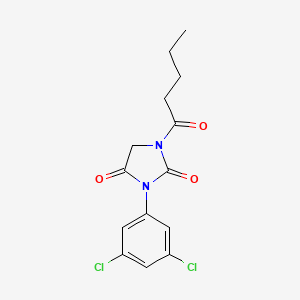
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
